1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride
Description
Nomenclature and Synonyms
The compound 1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is a brominated pyrazole derivative with systematic nomenclature derived from its structural components. Key identifiers include:
| Regulatory Identifier | Value |
|---|---|
| CAS Number | 1049749-91-8 |
| Molecular Formula | C₁₀H₁₁BrClN₃ |
| Molecular Weight | 288.57 g/mol |
| IUPAC Name | 2-[(2-bromophenyl)methyl]pyrazol-3-amine;hydrochloride |
Synonyms include:
Regulatory Classifications
The compound is classified under the following regulatory frameworks:
- ECHA Substance ID : Not explicitly listed in sources, but inferred from CAS registration.
- UN Number : Absent in provided data, indicating limited hazardous material designation beyond standard chemical handling.
- GHS Pictograms : None explicitly cited, though brominated compounds often require cautious handling due to potential reactivity .
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl]pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3.ClH/c11-9-4-2-1-3-8(9)7-14-10(12)5-6-13-14;/h1-6H,7,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACBTWLUROEXDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC=N2)N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a brominated benzyl halide reacts with the pyrazole ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve polar solvents and mild temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Amines or dehalogenated compounds.
Scientific Research Applications
Overview
1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is a compound of significant interest in scientific research due to its diverse applications in chemistry, biology, and medicine. This article explores its various applications, supported by data tables and documented case studies.
Chemistry
- Synthesis Intermediate : This compound is frequently used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Used to introduce different substituents at the bromine position. |
| Coupling Reactions | Participates in reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds. |
Biological Activities
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives exhibit anti-inflammatory effects. This compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways .
| Biological Activity | Mechanism |
|---|---|
| COX Inhibition | Reduces the production of prostaglandins, leading to decreased inflammation. |
| Antimicrobial Activity | Exhibits potential against various bacterial strains, making it useful in developing new antibiotics. |
Medicinal Chemistry
- Drug Development : The compound is investigated for its potential as a lead compound in drug discovery, particularly for conditions involving inflammation and pain management . Its structural modifications can lead to new derivatives with enhanced therapeutic profiles.
| Application Area | Potential Uses |
|---|---|
| Pain Management | Development of analgesics targeting inflammatory pathways. |
| Anticancer Research | Exploration of its efficacy against cancer cell lines. |
Case Studies
- Anti-inflammatory Studies : A study demonstrated that derivatives of pyrazole, including this compound, significantly reduced inflammation markers in animal models . The results indicated a promising therapeutic application for chronic inflammatory diseases.
- Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits antimicrobial activity against several pathogens, suggesting its potential as an antibiotic candidate.
Mechanism of Action
The mechanism of action of 1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to enzymes or receptors, while the pyrazole ring contributes to its overall stability and reactivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Isomers and Halogen-Substituted Derivatives
Pyrazole Ring-Substituted Derivatives
Key Research Findings and Implications
Hydrogen Bonding : The amine group in the hydrochloride salt form facilitates hydrogen bonding, critical for crystal structure stabilization and molecular recognition in biological systems .
Biological Relevance : Fluorine-substituted analogs (e.g., 2-fluorobenzyl) may exhibit improved pharmacokinetic profiles due to enhanced polarity and metabolic stability, while dichlorinated derivatives could show stronger target binding .
Synthetic Accessibility : The 2-bromobenzyl derivative is synthesized via alkylation of pyrazol-5-amine with 2-bromobenzyl chloride, a route adaptable to other analogs by varying benzyl halides .
Biological Activity
1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrazole derivatives, which have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
This compound has the following chemical structure:
- Molecular Formula : C10H10BrN3·HCl
- Molecular Weight : 276.56 g/mol
The presence of the bromine atom in the phenyl ring is significant as it influences the compound's reactivity and biological interactions.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds containing the pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 12.5 | |
| Liver Cancer | HepG2 | 15.0 | |
| Lung Cancer | A549 | 10.0 | |
| Colorectal Cancer | HCT116 | 18.0 |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Properties
The compound has also been reported to exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that pyrazole derivatives can significantly reduce the production of pro-inflammatory cytokines, which are crucial in mediating inflammation.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against a range of bacterial strains:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Escherichia coli | Bactericidal | 32 µg/mL | |
| Staphylococcus aureus | Bacteriostatic | 16 µg/mL | |
| Pseudomonas aeruginosa | Bactericidal | 64 µg/mL |
These results indicate that this compound may serve as a lead structure for developing new antimicrobial agents.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits COX and LOX enzymes, leading to reduced synthesis of inflammatory mediators.
- Cell Signaling Modulation : It can modulate pathways involving transcription factors like NF-kB, affecting gene expression related to inflammation and cancer progression.
- Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest in cancer cells, promoting apoptosis through intrinsic pathways.
Case Studies
A notable study evaluated the efficacy of several pyrazole derivatives, including this compound, in vivo using mouse models for breast cancer. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride?
- Methodology : The compound is typically synthesized via cyclocondensation or nucleophilic substitution. For example, pyrazole derivatives can be prepared by reacting α,β-unsaturated ketones with malononitrile or cyanoacetamide derivatives. A bromophenylmethyl group is introduced through alkylation or Suzuki coupling. Final hydrochloridation is achieved using HCl in polar solvents like ethanol .
- Key Steps :
- Cyclization of intermediates (e.g., 1,5-diarylpyrazole cores).
- Functionalization via bromophenylmethylation.
- Acidic workup to form the hydrochloride salt.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Primary Methods :
- X-ray diffraction (XRD) for crystal structure determination .
- NMR (¹H/¹³C) to confirm substitution patterns and purity .
- IR spectroscopy to identify amine (-NH₂) and C-Br stretches .
- Mass spectrometry (MS) for molecular weight validation .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize the synthesis yield and purity?
- Methodology : Apply statistical DOE to variables like temperature, solvent polarity, and catalyst concentration. For example, fractional factorial designs can identify critical parameters (e.g., reaction time and stoichiometry) while minimizing experimental runs. Response surface methodology (RSM) can model nonlinear relationships between variables .
- Case Study : A study on pyrazole derivatives used DOE to optimize cyclization conditions, achieving >90% yield by adjusting temperature (80–120°C) and phosphorous oxychloride concentration .
Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?
- Approach :
- Structural Analysis : Compare substituent effects (e.g., bromo vs. chloro groups) on electronic and steric properties. Bromine’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets .
- Assay Validation : Standardize in vitro assays (e.g., MIC for antimicrobial activity) across studies. For instance, discrepancies in antitubulin activity can arise from variations in cancer cell lines (e.g., HeLa vs. MCF-7) or assay endpoints (IC₅₀ vs. apoptosis markers) .
Q. How do modifications to the pyrazole core or bromophenyl group influence pharmacological activity?
- Mechanistic Insights :
- Bromophenyl Position : 2-bromo substitution (vs. 3- or 4-) enhances steric hindrance, potentially reducing off-target interactions in σ₁ receptor antagonists .
- Pyrazole Substitutions : Adding methyl or ethyl groups at the 3-position can alter solubility and metabolic stability. For example, 5-propyl derivatives showed improved pharmacokinetics in rodent models .
Q. What in vitro models are suitable for evaluating the compound’s biological activity?
- Recommended Assays :
- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Anticancer : MTT assays using human cancer cell lines (e.g., A549, HepG2) .
- Neurological : Radioligand binding assays for σ₁ receptor affinity (Ki < 100 nM reported in guinea pig models) .
Methodological Challenges
Q. How can solubility and stability issues be addressed during formulation studies?
- Solutions :
- Co-solvents : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays .
- Lyophilization : Stabilize the hydrochloride salt by freeze-drying and storing under inert gas .
- Prodrug Design : Introduce phosphate or acetate esters to enhance aqueous solubility .
Q. What computational tools predict the compound’s interaction with biological targets?
- Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
